

# A Comparative Analysis of the Off-Target Profiles of Various SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Canagliflozin |           |
| Cat. No.:            | B606465       | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the differential off-target activities of **Canagliflozin**, Dapagliflozin, Empagliflozin, and Ertugliflozin, supported by experimental data and methodologies.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of oral antihyperglycemic agents, have revolutionized the management of type 2 diabetes. Beyond their glucose-lowering effects, these drugs have demonstrated significant cardiovascular and renal benefits. However, emerging evidence suggests that not all SGLT2 inhibitors are alike in their pharmacological profiles. Differences in their off-target activities may contribute to variances in their clinical effects and adverse event profiles. This guide provides a comparative analysis of the off-target profiles of four widely used SGLT2 inhibitors: **canagliflozin**, dapagliflozin, empagliflozin, and ertugliflozin, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

## Selectivity for SGLT1 vs. SGLT2

The primary on-target effect of SGLT2 inhibitors is the blockade of glucose reabsorption in the proximal tubules of the kidneys. However, their selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine, varies. This differential selectivity can influence their overall efficacy and tolerability.



| Inhibitor     | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity<br>(SGLT1/SGLT2) |
|---------------|-----------------|-----------------|------------------------------|
| Canagliflozin | 4.2 - 4.4       | 663 - 684       | ~150 - 160-fold              |
| Dapagliflozin | 1.1             | ~1400           | ~1200-fold                   |
| Empagliflozin | 3.1             | 8300            | >2500-fold                   |
| Ertugliflozin | 0.877           | 1960            | >2000-fold                   |

IC50 values represent the concentration of the inhibitor required to block 50% of the transporter's activity. A higher selectivity ratio indicates a greater specificity for SGLT2.

Key Observation: Empagliflozin and ertugliflozin exhibit the highest selectivity for SGLT2 over SGLT1, while **canagliflozin** is the least selective among the four.[1][2][3] This lower selectivity of **canagliflozin** may lead to a more pronounced inhibition of intestinal SGLT1 at therapeutic concentrations.

## **Off-Target Molecular Interactions**

Beyond SGLT1 and SGLT2, these inhibitors have been shown to interact with other proteins and pathways, which may contribute to their pleiotropic effects.

## **AMP-Activated Protein Kinase (AMPK) Activation**

AMPK is a crucial regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects. Studies have shown that **canagliflozin** is a more potent activator of AMPK compared to dapagliflozin and empagliflozin.[4][5] This activation is thought to be, at least in part, secondary to the inhibition of mitochondrial function.

## **Mitochondrial Complex I Inhibition**

A significant off-target effect, particularly noted with **canagliflozin**, is the inhibition of Complex I of the mitochondrial respiratory chain.[5][6][7] This effect is not observed to a significant extent with dapagliflozin or empagliflozin.[7] The inhibition of mitochondrial respiration can lead to an increase in the cellular AMP/ATP ratio, thereby activating AMPK.



## Sodium-Hydrogen Exchanger (NHE) Inhibition

Several SGLT2 inhibitors have been proposed to inhibit the Na+/H+ exchanger (NHE), particularly the NHE1 isoform found in the heart.[4][8] This inhibition is hypothesized to contribute to the cardioprotective effects of these drugs by reducing intracellular sodium and calcium overload.[8] However, there are conflicting reports, with some studies suggesting that empagliflozin does not directly inhibit NHE1 at clinically relevant concentrations.[9]

## Glucose Transporter (GLUT) Inhibition

**Canagliflozin** has been demonstrated to inhibit GLUT1, a facilitative glucose transporter.[8] This off-target effect could contribute to its glucose-lowering action, independent of SGLT2 inhibition.

#### **Kinase Inhibition**

Recent evidence suggests that some SGLT2 inhibitors may have off-target effects on various kinases. For instance, empagliflozin has been shown to inhibit Microtubule Affinity Regulatory Kinase 4 (MARK4) with an IC50 of 7.10  $\mu$ M.[10] A broader, comparative kinome-wide screening is necessary to fully elucidate the differential kinase inhibition profiles of these drugs.

**Summary of Key Off-Target Effects** 

| Off-Target                               | Canagliflozin | Dapagliflozin         | Empagliflozin          | Ertugliflozin           |
|------------------------------------------|---------------|-----------------------|------------------------|-------------------------|
| AMPK Activation                          | Yes           | Minimal               | Minimal                | Not extensively studied |
| Mitochondrial<br>Complex I<br>Inhibition | Yes           | No significant effect | No significant effect  | Not extensively studied |
| NHE Inhibition                           | Yes           | Yes                   | Conflicting reports    | Yes                     |
| GLUT1 Inhibition                         | Yes           | Not reported          | Not reported           | Not reported            |
| MARK4 Inhibition                         | Not reported  | Not reported          | Yes (IC50: 7.10<br>μΜ) | Not reported            |



## **Experimental Protocols and Methodologies**

For researchers aiming to investigate the off-target effects of SGLT2 inhibitors, the following provides an overview of key experimental methodologies.

## In Vitro Kinase Inhibition Assay

A common method to screen for off-target kinase inhibition is a radiometric or fluorescencebased in vitro kinase assay.





Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay.



#### **Detailed Steps:**

- Reagent Preparation: Recombinant kinase, a suitable substrate (peptide or protein), ATP (often radiolabeled [γ-<sup>32</sup>P]ATP), and the SGLT2 inhibitor (test compound) are prepared in a kinase buffer.
- Reaction Setup: The kinase, substrate, and test compound are mixed in a reaction plate and pre-incubated.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Reaction Termination: The reaction is stopped, often by adding a stop solution or by spotting the mixture onto a filter membrane.
- Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this
  involves measuring the incorporation of <sup>32</sup>P. For luminescence-based assays like ADP-Glo<sup>™</sup>,
  the amount of ADP produced is measured.
- Data Analysis: The percentage of kinase inhibition by the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

## Mitochondrial Respiration Assay (Seahorse XF Analyzer)

To assess the impact of SGLT2 inhibitors on mitochondrial function, the Seahorse XF Analyzer is a powerful tool that measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.





Click to download full resolution via product page

Caption: Experimental workflow for a mitochondrial respiration assay.

**Detailed Steps:** 



- Cell Culture: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
- Treatment: Cells are treated with the SGLT2 inhibitor at various concentrations for a specified period.
- Assay Setup: The cell culture medium is replaced with a low-buffered Seahorse XF assay medium. The plate is then loaded into the Seahorse XF Analyzer.
- Baseline Measurement: Baseline OCR and ECAR are measured to establish a steady state.
- Sequential Injection of Mitochondrial Stressors:
  - Oligomycin: An ATP synthase inhibitor, is injected to measure ATP-linked respiration.
  - FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential, is injected to measure maximal respiration.
  - Rotenone and Antimycin A: Complex I and III inhibitors, respectively, are injected to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, are calculated from the changes in OCR following the injection of the stressors.[9]

### Na+/H+ Exchanger (NHE) Activity Assay

NHE activity is often assessed by monitoring the recovery of intracellular pH (pHi) following an acid load.





Click to download full resolution via product page

Caption: Workflow for measuring Na+/H+ exchanger activity.

#### **Detailed Steps:**

- Cell Loading: Cardiomyocytes or other relevant cell types are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM.
- Acidification: Intracellular acidosis is induced using the ammonium prepulse technique. Cells
  are briefly exposed to a solution containing NH4Cl, which causes an initial intracellular
  alkalinization followed by a rapid acidification upon its removal.



- Monitoring pHi Recovery: The recovery of pHi back to baseline is monitored using fluorescence microscopy. This recovery is primarily mediated by NHE activity.
- Inhibitor Treatment: The experiment is repeated in the presence of the SGLT2 inhibitor to assess its effect on the rate of pHi recovery. A known NHE inhibitor, such as cariporide, is typically used as a positive control.[2][3]
- Data Analysis: The rate of pHi recovery (dpH/dt) is calculated from the initial phase of the recovery curve. A reduction in this rate in the presence of the SGLT2 inhibitor indicates NHE inhibition.

## Signaling Pathways Canagliflozin-Induced AMPK Activation

The inhibition of mitochondrial complex I by **canagliflozin** leads to a decrease in ATP production and an increase in the AMP/ATP ratio, which allosterically activates AMPK. Activated AMPK then phosphorylates downstream targets, leading to various metabolic changes.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crucial role for Sodium Hydrogen Exchangers in SGLT2 inhibitor-induced arterial relaxations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canagliflozin mediated dual inhibition of mitochondrial glutamate dehydrogenase and complex I: an off-target adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial respiration assay [bio-protocol.org]
- 10. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Off-Target Profiles of Various SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606465#a-comparative-analysis-of-the-off-target-profiles-of-various-sglt2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com